molecular formula C11H8O2 B588418 2-Methyl-1,4-naphthoquinone-d8 CAS No. 478171-80-1

2-Methyl-1,4-naphthoquinone-d8

Cat. No. B588418
CAS RN: 478171-80-1
M. Wt: 180.232
InChI Key: MJVAVZPDRWSRRC-JGUCLWPXSA-N
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Description

2-Methyl-1,4-naphthoquinone-d8, also known as Vitamin K3-d8 or Menadione-d8, is a deuterated analog of Vitamin K3 . It is a brown solid used as a precursor to various types of Vitamin K and as a micronutrient for livestock and pet foods . It can be used as an oxidative injury inducing agent .


Synthesis Analysis

The synthesis of 2-methyl-1,4-naphthoquinone derivatives with different side chain lengths at the 3-position has been reported . Derivatives with C-14 and C-16 tails showed the highest in vitro bioactivity .


Molecular Structure Analysis

The molecular structural optimization and structural properties of 2-Methyl-1,4-naphthoquinone-d8 were calculated using the Density Functional Theory method and B3LYP hybrid functional with 6-311+G* basis set .


Chemical Reactions Analysis

The reaction of 2-methyl-1,4-naphthoquinone with ethyl diazoacetate gave a fused pyrazoline derivative . The reaction of 2-methyl-3-nitro-1,4-naphthoquinone with diazomethane led to a fused Δ2-isoxazoline N-oxide .


Physical And Chemical Properties Analysis

2-Methyl-1,4-naphthoquinone-d8 has a molecular weight of 180.23 . It is a brown solid and can be stored at room temperature . It is stable if stored under recommended conditions .

Scientific Research Applications

Transcriptional Activity via SXR

Vitamin K3-d8 has been found to have transcriptional activity as an agonist of the steroid and xenobiotic nuclear receptor (SXR) . This means it can bind to this receptor and activate the transcription of certain genes, which can have various effects on the body.

Neural Differentiation Activity

Recent research has suggested that Vitamin K3-d8 may have differentiation-inducing activity in neural stem cells . This could potentially be used in treatments for neurodegenerative diseases or injuries.

Anti-Inflammatory Properties

Vitamin K3-d8 has been shown to act as an anti-inflammatory by suppressing nuclear factor κB (NF-κB) signal transduction . This could potentially be used in treatments for inflammatory diseases.

Protective Effect Against Oxidative Stress

Vitamin K3-d8 has been found to exert a protective effect against oxidative stress by blocking the generation of reactive oxygen species . This could potentially be used in treatments for diseases caused by oxidative stress, such as heart disease or cancer.

Antimicrobial Properties

1,4-Naphthoquinone derivatives, such as 2-Methyl-1,4-naphthoquinone-d8, have been found to have antimicrobial properties . They could potentially be used in the development of new antibiotics.

Antitumoral Properties

1,4-Naphthoquinone derivatives, such as 2-Methyl-1,4-naphthoquinone-d8, have also been found to have antitumoral properties . They could potentially be used in the development of new cancer treatments.

Prothrombogenic Compound

2-Methyl-1,4-naphthoquinone is a prothrombogenic compound and is used as a model quinone in cell culture investigations . It can be used as an oxidative injury inducing agent.

Organic Electronics

Naphthalene diimide (NDI) derivatives, such as 2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-dione, have excellent photophysical and electronic properties, making them potential candidates to be used as n-type semiconductor material in organic electronics .

Safety And Hazards

2-Methyl-1,4-naphthoquinone-d8 is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

Future Directions

Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The synthesis of 2-methyl-1,4-naphthoquinone derivatives with diverse structural features has been explored . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases .

properties

IUPAC Name

2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVAVZPDRWSRRC-JGUCLWPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703033
Record name Menadione-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,4-naphthoquinone-d8

CAS RN

478171-80-1
Record name 3-(Methyl-d3)-1,4-naphthalenedione-2,5,6,7,8-d5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menadione-d8
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Record name Menadione-d8
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Synthesis routes and methods I

Procedure details

According to Flowchart V, 2,3-epoxy-2-methyl-1,4-naphthoquinone 11 is reacted with an amine 2, where R2, R3, R4 and R5 are as described above, in absolute ethanol with heat for several hours, producing the 3-methyl-1,4-naphthalenedione derivatives 12.
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Synthesis routes and methods II

Procedure details

2-Methyl-1,4-naphthoquinone was prepared in much the same manner as in Example 1, except that 18.6 g of 1-ethoxy-2-methylnaphthalene (86% content) was used in place of 1-methoxy-2-methylnaphthalene and the amount of 35% hydrogen peroxide was increased to 36.0 g. The yield was 9.3 g (58.1%).
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Synthesis routes and methods III

Procedure details

A solution containing 2.0 grams of pyridoxamine dihydrochloride, purity 98%, (0.00813 moles), in 10 ml of water, at room temperature, was added dropwise during 5 minutes, to a stirred solution of 5.2 grams of menadione sodium bisulfite, purity 95%, (0.01496 moles), in 13 ml of water. After a few minutes of stirring at a temperature of 25° C., a white crystalline precipitate formed. The product was filtered, washed with a few milliliters of ice cold water, then dried in vacuum at 40°-45° C. until constant weight was achieved. The recovered dry product was a white crystalline powder weighing 5.05 grams. The assay gave a combined menadione content equal to 48.5%, with a yield (based on MSB) equal to 95% and a purity of 95.3%. The so obtained compound melted, with decomposition, at 171°-173° C. The product was moderately soluble in water (1.3 g/100 ml of water).
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Q & A

Q1: Why is Vitamin K3-d8 used in the research instead of regular Vitamin K3?

A1: Vitamin K3-d8 is a deuterated form of Vitamin K3, meaning it has heavier isotopes of hydrogen. This difference allows it to be distinguished from naturally occurring Vitamin K3 during mass spectrometry analysis. The abstract states that the researchers used Vitamin K3-d8 as an internal standard []. Internal standards are crucial for accurate quantification in analytical chemistry, correcting for variations in sample preparation and instrument response.

Q2: What type of mass spectrometry was used to analyze Vitamin K3-d8 and other Vitamin K forms?

A2: The researchers used a triple quadrupole mass spectrometer operating in positive electrospray ionization mode []. This technique is commonly employed for quantifying small molecules in complex mixtures like serum.

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